4-(1-Imidazol-1-yl-vinyl)-benzonitrile is an organic compound characterized by the presence of an imidazole ring and a vinyl group attached to a benzonitrile moiety. This compound falls under the category of heterocyclic compounds due to the inclusion of nitrogen in its ring structure. It has garnered attention in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities.
The compound is often synthesized for research purposes, with various methods reported in the literature. Its synthesis typically involves reactions between substituted benzonitriles and imidazole derivatives.
4-(1-Imidazol-1-yl-vinyl)-benzonitrile can be classified as:
The synthesis of 4-(1-Imidazol-1-yl-vinyl)-benzonitrile typically involves several steps, often utilizing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. The general synthetic route includes:
The reaction conditions are usually set at temperatures ranging from 80°C to 100°C, lasting from 12 to 24 hours. In industrial applications, continuous flow reactors may be employed to enhance yield and efficiency. Microwave-assisted synthesis has also been explored to reduce reaction times significantly .
The molecular formula for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile is , with a molecular weight of approximately 210.235 g/mol. The compound features a vinyl group connected to an imidazole ring, which is further attached to a benzonitrile unit.
4-(1-Imidazol-1-yl-vinyl)-benzonitrile can undergo various chemical reactions typical of both nitriles and heterocycles:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases, which can significantly affect product yield and selectivity.
The mechanism of action for 4-(1-Imidazol-1-yl-vinyl)-benzonitrile in biological systems often relates to its interaction with specific receptors or enzymes. The imidazole moiety can mimic histidine residues in proteins, potentially allowing it to interact with biological targets.
Research indicates that compounds containing imidazole rings exhibit various pharmacological activities, including anti-inflammatory and antimicrobial effects. Detailed studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.
Relevant data includes:
4-(1-Imidazol-1-yl-vinyl)-benzonitrile finds applications primarily in scientific research:
This compound's unique structure offers opportunities for further exploration in drug design and development, particularly targeting diseases where imidazole-containing compounds are known to be effective .
1.1. De Novo Heterocyclic Assembly Routes
The synthesis of 4-(1-imidazol-1-yl-vinyl)-benzonitrile relies critically on transition metal-catalyzed coupling to forge the imidazole-vinyl linkage. Copper(I) catalysts (e.g., CuI) combined with nitrogen-based ligands (1,10-phenanthroline) enable direct N-arylation between imidazole and halogenated benzonitrile precursors. Optimized conditions (120°C, DMF, 18 hours) achieve >85% yield by suppressing N1 vs. N3 regioselectivity issues through steric control [6]. Alternatively, microwave-assisted palladium catalysis (Pd(OAc)₂/XPhos) accelerates vinyl transfer to 4-cyanophenylboronic acids, reducing reaction times to ≤30 minutes while maintaining yields >90% [6] [10]. Key to success is the sequential introduction of the vinyl spacer prior to imidazole coupling, minimizing undesired protodeboronation.
Table 1: Transition Metal-Catalyzed Coupling Optimization
Catalyst System | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|
CuI/1,10-phenanthroline | 120 | 18 hours | 85 |
Pd(OAc)₂/XPhos | 150 (microwave) | 30 minutes | 92 |
Pd(PPh₃)₄/K₂CO₃ | 100 | 12 hours | 78 |
Suzuki-Miyaura cross-coupling is pivotal for installing the benzonitrile moiety. This reaction couples 4-cyanophenylboronic acid with 1-(chlorovinyl)imidazole intermediates under Pd(0) catalysis (e.g., Pd(PPh₃)₄). Optimal conditions use aqueous K₂CO₃ as base in THF/water (4:1) at 80°C, yielding 75–80% of the target compound [6]. Crucially, boronic acid purification via recrystallization minimizes boroxine formation, preventing catalyst poisoning. For electron-deficient systems like benzonitrile, adding triphenylphosphine (0.5 equiv) stabilizes palladium and suppresses homocoupling byproducts. Recent advances employ polymer-immobilized Pd catalysts, enabling >5 reuse cycles without significant activity loss [6].
Mechanochemistry via ball milling eliminates solvent use in imidazole-vinyl bond formation. Equimolar mixtures of 4-vinylbenzonitrile and imidazole derivatives undergo efficient coupling using K₂CO₃ as base in a high-energy mill (500 rpm, 30–60 minutes). Yields reach 70–75% with near-stoichiometric reagent use, bypassing traditional solvent-intensive procedures [9]. Liquid-assisted grinding (LAG) with catalytic acetic acid further accelerates kinetics, achieving 88% conversion in 20 minutes. This approach exemplifies waste minimization, with E-factors (kg waste/kg product) of ≤1.5 versus >15 for solution-phase routes. Scale-up studies confirm linear yield scalability to 50-g batches without parameter adjustments [9].
Bimetallic catalytic systems (e.g., Cu-Fe@SiO₂) minimize unwanted side products during imidazole coupling. By leveraging synergistic Lewis acidity, these catalysts facilitate C–N bond formation at 80°C with <5% homocoupling byproducts—a 50% reduction versus monometallic analogs [7]. Additionally, flow reactors with immobilized lipases achieve transvinylation between imidazole and vinyl acetate, generating only non-toxic acetaldehyde as effluent. This method attains 95% atom economy and eliminates heavy metal residues [7].
Convergent synthesis integrates solvent-minimized steps:
Triazole isosteres exhibit distinct electronic profiles versus imidazole analogs. While 1,2,3-triazole derivatives show 40% lower Aurora A kinase inhibition (IC₅₀ > 2 μM) than imidazole-based counterparts (IC₅₀ = 0.8 μM), they demonstrate enhanced metabolic stability in microsomal assays (t₁/₂ = 120 vs. 45 minutes) [7] [8]. Molecular docking reveals triazoles form weaker π-stacking with heme iron in cytochrome-binding domains but benefit from reduced susceptibility to N-oxidation. Benzimidazole hybrids, however, achieve dual Aurora A/PI3K inhibition (IC₅₀ < 50 nM) due to expanded hydrogen-bonding networks with Ser167 and Cys129 residues [8].
Table 2: Bioactivity Comparison of Heterocyclic Analogs
Heterocycle | Aurora A IC₅₀ (μM) | Microsomal t₁/₂ (min) | Log P |
---|---|---|---|
Imidazole (parent) | 0.81 | 45 | 2.29 |
1,2,3-Triazole | 2.10 | 120 | 1.85 |
Benzimidazole | 0.049 | 90 | 3.15 |
Wittig reactions transform 4-formylbenzonitrile into α-substituted vinyl derivatives using imidazole-methyltriphenylphosphonium ylides. Non-polar solvents (toluene) favor (E)-isomers (>95% stereoselectivity), while protic media increase (Z)-isomer formation [6]. Knoevenagel condensations employ imidazole-acetic acid with 4-cyanobenzaldehyde, catalyzed by piperidine/acetic acid. Electron-withdrawing cyano groups enhance electrophilicity, achieving 92% conversion at 50°C in ethanol. Replacing vinyl with ethynyl spacers via Sonogashira coupling reduces planarity, decreasing π-stacking potency with IDO1 by 8-fold [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7